Nitromethanal-2-nitrophenylhydrazone
Description
Nitromethanal-2-nitrophenylhydrazone is a nitro-substituted phenylhydrazone derivative characterized by a hydrazone functional group (-NH-N=) linking a nitromethanal moiety to a 2-nitrophenyl ring. Nitrophenylhydrazones are widely studied for applications in medicinal chemistry, materials science, and environmental monitoring due to their redox activity, conjugation properties, and bioactivity .
Properties
CAS No. |
52298-20-1 |
|---|---|
Molecular Formula |
C7H6N4O4 |
Molecular Weight |
210.15 g/mol |
IUPAC Name |
2-nitro-N-[(E)-nitromethylideneamino]aniline |
InChI |
InChI=1S/C7H6N4O4/c12-10(13)5-8-9-6-3-1-2-4-7(6)11(14)15/h1-5,9H/b8-5+ |
InChI Key |
JOBJWTMVQGLHFR-VMPITWQZSA-N |
SMILES |
C1=CC=C(C(=C1)NN=C[N+](=O)[O-])[N+](=O)[O-] |
Isomeric SMILES |
C1=CC=C(C(=C1)N/N=C/[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)NN=C[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
nitromethanal-2-nitrophenylhydrazone NMNPH |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Table 1 summarizes key structural and physicochemical parameters of Nitromethanal-2-nitrophenylhydrazone and analogs.
*Hypothetical structure inferred from nomenclature and analogs.
Cytostatic and Antimicrobial Activity
Monosubstituted nitroaryl compounds, such as 5-nitro-2-aminoimidazoles (5-Ar-2AIs), exhibit cytostatic IC₅₀ values of 15–150 µM across human cell lines. Compound 4 (5-nitro-substituted) demonstrates a therapeutic index (TI) of 3–6 for Salmonella biofilm inhibition, indicating a moderate safety window. In contrast, chlorine-substituted analogs (e.g., Compound 2) show higher TIs (14–22) for Pseudomonas biofilm inhibition, suggesting that electronic and steric effects of substituents critically influence selectivity .
Toxicity and Environmental Impact
- Benzaldehyde 4-nitrophenylhydrazone: Limited toxicity data; acute and chronic effects remain uncharacterized. Precautionary measures (e.g., avoiding inhalation, skin contact) are advised due to incomplete hazard profiling .
- Nitro-organic compounds (general): Associated with mutagenic and carcinogenic risks in environmental contexts (e.g., diesel exhaust), though this is compound-specific .
Stability and Reactivity
Nitroarylhydrazones are redox-active, with nitro groups enabling electron-deficient aromatic systems. Their stability in biological matrices or environmental systems (e.g., soil mobility, persistence) is poorly documented, as seen in Benzaldehyde 4-nitrophenylhydrazone, where degradability and bioaccumulation data are absent .
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